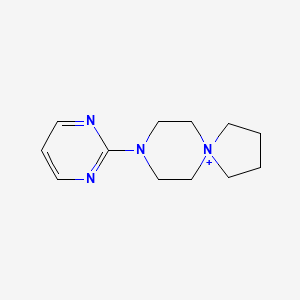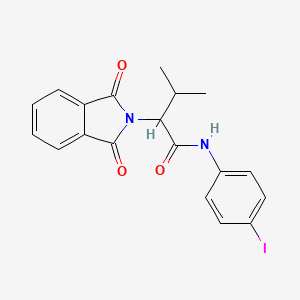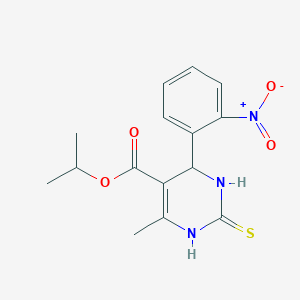![molecular formula C17H17N3O5 B11703140 3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)
3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE is a complex organic compound that features both furan and oxirane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxirane intermediates. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxirane ring can yield 1,2-diols .
Applications De Recherche Scientifique
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death. The furan moiety is believed to play a key role in this process by interacting with membrane lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another furan derivative with antimicrobial properties.
Furazolidone: A furan-based compound used to treat bacterial and protozoal infections.
Uniqueness
3-(4-ACETAMIDOPHENYL)-N’2-[(FURAN-2-YL)METHYL]OXIRANE-2,2-DICARBOXAMIDE is unique due to its combination of furan and oxirane moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C17H17N3O5 |
|---|---|
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
3-(4-acetamidophenyl)-2-N'-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide |
InChI |
InChI=1S/C17H17N3O5/c1-10(21)20-12-6-4-11(5-7-12)14-17(25-14,15(18)22)16(23)19-9-13-3-2-8-24-13/h2-8,14H,9H2,1H3,(H2,18,22)(H,19,23)(H,20,21) |
Clé InChI |
IOMBLHGQKRSTGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2C(O2)(C(=O)N)C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)

![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
![[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate](/img/structure/B11703086.png)
![4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid](/img/structure/B11703092.png)
![1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)
![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)



![2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B11703137.png)
